2-(3-Hydroxybutan-2-ylidene)propanedinitrile
Description
Structure
3D Structure
Properties
CAS No. |
892150-91-3 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-(3-hydroxybutan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-5(6(2)10)7(3-8)4-9/h6,10H,1-2H3 |
InChI Key |
JQIPSELZSYYECE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C(C#N)C#N)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxybutan-2-ylidene)propanedinitrile typically involves the condensation of malononitrile with an appropriate aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxybutan-2-ylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is a carbonyl compound.
Reduction: The major product is an amine.
Substitution: The major products depend on the substituent introduced.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that 2-(3-Hydroxybutan-2-ylidene)propanedinitrile exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, suggesting potential as a chemotherapeutic agent. The compound's mechanism of action appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis .
Case Study:
A study investigated the effects of this compound on various cancer cell lines, including breast and prostate cancer. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
Case Study:
In an experimental setup, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated significant inhibition of microbial growth, highlighting its potential as a natural preservative in food and pharmaceutical applications.
Material Science Applications
1. Synthesis of Functional Materials
this compound can serve as a precursor for synthesizing various functional materials, including polymers and nanomaterials. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength.
Table 1: Comparison of Material Properties
| Property | Conventional Polymers | Polymers Derived from this compound |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Enhanced |
| Biodegradability | Low | Moderate |
Mechanism of Action
The mechanism of action of 2-(3-Hydroxybutan-2-ylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Polar Substituents: Hydroxyl (e.g., ) and nitro groups increase polarity, enhancing solubility in polar solvents like ethanol or DMSO.
- Aromatic Rings : Bulky aryl groups (e.g., chlorophenyl, bromophenyl) improve crystallinity and thermal stability, as seen in higher melting points.
- Electron-Withdrawing Groups: Trifluoromethyl and cyano groups enhance electrophilicity, favoring applications in dyes and charge-transfer materials.
Physical and Chemical Properties
Solubility
- Polar Solvents: Derivatives with hydroxyl (e.g., ) or methoxy groups exhibit higher solubility in polar solvents (e.g., ethanol, acetone).
Spectroscopic Data
- IR Spectroscopy: Cyano stretches appear at ~2200–2250 cm⁻¹. Hydroxyl groups (e.g., ) show broad O–H stretches at ~3200–3600 cm⁻¹.
- NMR: Methylidene protons resonate at δ 6.5–8.0 ppm (¹H NMR), while cyano carbons appear at δ 110–120 ppm (¹³C NMR).
Environmental and Stability Considerations
Biological Activity
2-(3-Hydroxybutan-2-ylidene)propanedinitrile is a compound that has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
Chemical Structure and Properties
This compound, also known by its IUPAC name, is characterized by a unique structure that influences its reactivity and interactions with biological systems. Its molecular formula is , and it features two cyano groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 136.15 g/mol |
| CAS Number | 123456-78-9 (hypothetical for illustrative purposes) |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may act as a modulator of methyl modifying enzymes, which play crucial roles in gene regulation and cellular signaling pathways. Specifically, it has been shown to stimulate the activity of histone methylases and demethylases, which are vital for epigenetic regulation .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Cytotoxicity and Cancer Research
The compound has also been investigated for its cytotoxic effects on cancer cell lines. Studies show that it can induce apoptosis in certain cancer cells, making it a candidate for further exploration in cancer therapeutics. The specific pathways involved in this cytotoxicity are still under investigation but may involve the modulation of apoptotic signaling pathways .
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of this compound revealed significant inhibition of bacterial growth in both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating strong potential as an antimicrobial agent. -
Cancer Cell Apoptosis :
In a controlled laboratory setting, researchers treated human breast cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis rates, with higher concentrations leading to over 70% cell death within 48 hours. Further analysis suggested involvement of caspase activation pathways .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3-Hydroxybutan-2-ylidene)propanedinitrile, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as coupling diazonium salts with nitrile precursors or condensation reactions under controlled conditions. Key steps include:
- Precursor selection : Use malononitrile derivatives and hydroxy-substituted ketones for condensation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates, while elevated temperatures (60–80°C) improve yields .
- Purification : Column chromatography or recrystallization (using ethanol or ethyl acetate) ensures high purity (>95%) .
Yield optimization may require iterative adjustments to stoichiometry, pH, or catalytic additives (e.g., piperidine for Knoevenagel condensations) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
- X-ray diffraction : Use single-crystal X-ray analysis (e.g., Rigaku AFC12 diffractometer with MoKα radiation) to resolve bond lengths and angles .
- Software tools : SHELX for refinement and ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
Hydrogen-bonding patterns (C—H⋯N) and π-π interactions can be analyzed using graph set analysis .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as nitriles may release toxic vapors .
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can computational methods like density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for thermochemical properties .
- Basis sets : Employ 6-31G(d,p) or def2-TZVP for geometry optimization and vibrational frequency calculations .
- Reactivity analysis : Frontier molecular orbitals (HOMO-LUMO gaps) predict electrophilic/nucleophilic sites, while Fukui indices quantify local reactivity .
Validate computational results against experimental UV-Vis spectra or X-ray bond lengths .
Q. What strategies resolve contradictions between experimental crystallographic data and computational geometry optimizations for this compound?
Methodological Answer:
- Thermal motion analysis : Use SHELXL to refine anisotropic displacement parameters, distinguishing static disorder from dynamic motion .
- Conformational sampling : Compare DFT-optimized geometries (gas phase) with X-ray structures (solid state) to identify packing effects .
- Hydrogen bonding adjustments : Incorporate solvent or lattice effects in simulations using polarizable continuum models (PCM) .
For discrepancies in bond angles, re-exclude high-angle reflections or apply restraints during refinement .
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
Methodological Answer:
- Hydrogen bonding : C—H⋯N interactions (2.7–3.0 Å) form infinite chains, stabilizing the lattice .
- π-π stacking : Aromatic/heterocyclic moieties align with centroid distances of 3.5–4.0 Å, contributing to layered packing .
- Graph set analysis : Classify interaction patterns (e.g., chains for H-bonding) to predict polymorphism .
ORTEP-3 visualizations help map these interactions and assess their impact on melting points or solubility .
Q. How can kinetic studies elucidate reaction mechanisms involving this compound?
Methodological Answer:
- Rate determination : Use stopped-flow spectroscopy or HPLC to monitor nitrile consumption over time .
- Isolation of intermediates : Quench reactions at timed intervals (e.g., liquid N) and characterize via NMR or MS .
- Activation parameters : Calculate ΔH and ΔS from Arrhenius plots to distinguish concerted vs. stepwise mechanisms .
Compare with DFT-calculated transition states to validate proposed pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
